Cas no 2007910-61-2 (Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate)
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate(WXC05285)
- tert-butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate
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- MDL: MFCD30472092
- Inchi: 1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-10-16(11-14-21)17-9-5-4-7-15(17)8-6-12-20/h4-5,7,9-10H,6,8,11,13-14H2,1-3H3
- InChI Key: VAGFQRNTYVJNGL-UHFFFAOYSA-N
- SMILES: C1N(C(OC(C)(C)C)=O)CC=C(C2=CC=CC=C2CCC#N)C1
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D774560-100mg |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 100mg |
$285 | 2023-09-02 | |
| eNovation Chemicals LLC | D774560-250mg |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 250mg |
$465 | 2023-09-02 | |
| eNovation Chemicals LLC | D774560-1g |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 1g |
$855 | 2023-09-02 | |
| Aaron | AR01DKFH-250mg |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 250mg |
$500.00 | 2025-02-10 | |
| Aaron | AR01DKFH-1g |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 1g |
$980.00 | 2025-02-10 | |
| Aaron | AR01DKFH-100mg |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate |
2007910-61-2 | 95% | 100mg |
$380.00 | 2025-02-10 |
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate
Professional Introduction to Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate (CAS No. 2007910-61-2)
Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate, with the CAS number 2007910-61-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyridine derivative family, which is well-known for its diverse biological activities and therapeutic potential. The unique structural features of this molecule make it a promising candidate for further research and application in medicinal chemistry.
The molecular structure of Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate consists of a pyridine ring substituted with a tert-butyl group at the 1-position and a phenyl ring linked to a cyanoethyl group at the 4-position. This configuration contributes to its distinct chemical properties and reactivity, which are essential for its potential role in drug design and synthesis. The presence of the cyanoethyl group introduces a polar functional group, enhancing the compound's solubility and interaction with biological targets.
In recent years, there has been growing interest in developing novel pyridine-based compounds for their antimicrobial, anti-inflammatory, and anticancer properties. The research on Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate has been influenced by several cutting-edge advancements in medicinal chemistry. For instance, the use of computational methods to predict the binding affinity of small molecules to biological targets has become increasingly prevalent. These computational studies have helped researchers identify potential lead compounds that can be further optimized for therapeutic efficacy.
One of the most exciting areas of research involving this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The pyridine core structure of Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate suggests that it may interact with kinase enzymes, making it a valuable candidate for designing selective inhibitors.
Recent studies have demonstrated that pyridine derivatives can effectively modulate kinase activity by binding to specific residues on the enzyme's active site. The tert-butyl and cyanoethyl groups in this compound contribute to its ability to form stable interactions with target proteins. Additionally, the dihydropyridine moiety is known for its ability to enhance binding affinity through hydrogen bonding and hydrophobic interactions. These structural features make Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate a promising candidate for further exploration in kinase inhibition research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenation, have been employed to construct the complex molecular framework efficiently. The use of these modern synthetic methods not only improves yield but also enhances the purity of the final product, which is crucial for subsequent biological evaluations.
In addition to its potential in kinase inhibition, Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate has shown promise in other therapeutic areas. For example, its structural motif is similar to known antiviral agents, suggesting that it may have applications in combating viral infections. The ability of pyridine derivatives to interfere with viral replication mechanisms makes them attractive candidates for antiviral drug development.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Preliminary studies suggest that Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate exhibits favorable solubility characteristics, which could enhance its bioavailability upon oral administration.
Furthermore, the compound's stability under various storage conditions is being evaluated to ensure its long-term viability for both research and commercial purposes. Chemical stability studies are critical for determining shelf life and storage requirements, which are essential factors for pharmaceutical applications.
The growing body of research on Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate underscores its significance in modern drug discovery efforts. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing targeted therapies for various diseases. The combination of innovative synthetic methods and advanced computational tools is paving the way for more efficient and effective drug development pipelines.
In conclusion, Tert-Butyl 4-(2-(2-Cyanoethyl)Phenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate (CAS No. 2007910-61-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research in kinase inhibition, antiviral therapy, and other therapeutic areas. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to make meaningful contributions to the field of medicinal chemistry.
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